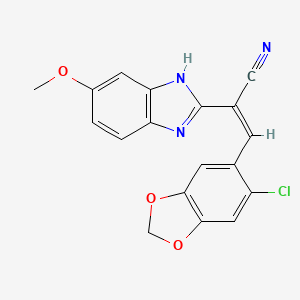![molecular formula C20H15N3O2 B5327291 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5327291.png)
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide works by selectively inhibiting PARP enzymes, which are involved in DNA repair. PARP enzymes play a critical role in the repair of single-strand breaks in DNA. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death. This compound is a highly potent and selective inhibitor of PARP, with an IC50 of 0.57 nM.
Biochemical and Physiological Effects:
This compound has been shown to be highly effective in the treatment of various types of cancer. It has been shown to induce cell death in cancer cells, while having little effect on normal cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy. In addition, this compound has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
実験室実験の利点と制限
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of PARP, with an IC50 of 0.57 nM. It has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
However, there are also some limitations to using this compound in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, it has a short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several future directions for research on N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide. One area of research is the development of new analogs of this compound with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict response to this compound treatment. In addition, there is a need for further clinical trials to evaluate the efficacy of this compound in the treatment of various types of cancer. Finally, there is a need for further research to elucidate the molecular mechanisms underlying the anticancer effects of this compound.
合成法
The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 5-methyl-1,3-benzoxazole-2-carboxylic acid, which is then reacted with 2-bromo-3-nitropyridine to produce 2-(5-methyl-1,3-benzoxazol-2-yl)pyridine-3-nitrobenzoic acid. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the coupling of the amine with 3-(4-cyanophenyl)prop-2-enoic acid to produce this compound.
科学的研究の応用
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, prostate, and pancreatic cancer. This compound works by inhibiting PARP enzymes, which are involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death.
特性
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-8-9-18-17(11-13)23-20(25-18)14-5-4-6-15(12-14)22-19(24)16-7-2-3-10-21-16/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNKGUMIPOTAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-oxopropyl]biphenyl-4-amine](/img/structure/B5327215.png)

![6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid](/img/structure/B5327225.png)
![2-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5327240.png)
![3-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5327241.png)
![methyl 5-(2-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327247.png)
![N-methyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5327253.png)
![6-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327256.png)
![3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5327260.png)
![2,3,3,3-tetrafluoro-N-[3-(hexyloxy)phenyl]-2-methoxypropanamide](/img/structure/B5327261.png)
![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5327264.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5327267.png)
![ethyl 2-[2-(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327299.png)
![4-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]pyrimidin-2-amine](/img/structure/B5327301.png)